

# A Comparative Analysis of (3-Aminobenzyl)diethylamine Using $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

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## Compound of Interest

Compound Name: (3-Aminobenzyl)diethylamine

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure. This guide provides a detailed analysis of **(3-Aminobenzyl)diethylamine** using  $^1\text{H}$  and  $^{13}\text{C}$  NMR, comparing its spectral features with those of analogous compounds to aid researchers in its identification and characterization.

## Chemical Structure

To provide a clear reference for the subsequent NMR data analysis, the chemical structure of **(3-Aminobenzyl)diethylamine** is presented below.

Caption: Chemical structure of **(3-Aminobenzyl)diethylamine**.

## Experimental Protocol

A standardized protocol for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation:

- Weigh approximately 5-10 mg of the **(3-Aminobenzyl)diethylamine** sample.

- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

**NMR Spectrometer Parameters:**

- Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
- Probe: 5 mm BBO probe
- Temperature: 298 K

 **$^1\text{H}$  NMR Acquisition:**

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.09 s
- Spectral Width: 20 ppm

 **$^{13}\text{C}$  NMR Acquisition:**

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.36 s
- Spectral Width: 240 ppm

## <sup>1</sup>H NMR Spectral Data Analysis

The <sup>1</sup>H NMR spectrum of **(3-Aminobenzyl)diethylamine** is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the diethylamino group. The table below summarizes the predicted chemical shifts ( $\delta$ ), splitting patterns, and integration values.

Proton Assignment	Predicted $\delta$ (ppm)	Splitting Pattern	Integration
Aromatic H (C2, C4, C5, C6)	6.5 - 7.2	Multiplet (m)	4H
-NH <sub>2</sub>	~3.5 (broad)	Singlet (s)	2H
-CH <sub>2</sub> -N (benzyl)	~3.5	Singlet (s)	2H
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~2.5	Quartet (q)	4H
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~1.0	Triplet (t)	6H

### Comparative Analysis:

- Aromatic Protons:** The chemical shifts of the aromatic protons are influenced by the electron-donating amino (-NH<sub>2</sub>) and diethylaminomethyl groups. In comparison to unsubstituted toluene (aromatic protons at ~7.2 ppm), a general upfield shift is expected. For instance, in 3-aminobenzyl alcohol, the aromatic protons appear in the range of 6.4-7.0 ppm.[1][2]
- Benzylic Protons:** The benzylic protons (-CH<sub>2</sub>-N) are expected to appear around 3.5 ppm. This is comparable to benzylamine, where these protons resonate at approximately 3.8 ppm. [3]
- Diethylamino Protons:** The quartet and triplet signals for the ethyl groups are characteristic of a diethylamino moiety. In diethylamine itself, the methylene protons (-CH<sub>2</sub>-) appear around 2.5 ppm and the methyl protons (-CH<sub>3</sub>) around 1.0 ppm.[4]

## <sup>13</sup>C NMR Spectral Data Analysis

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for **(3-Aminobenzyl)diethylamine** are presented below.

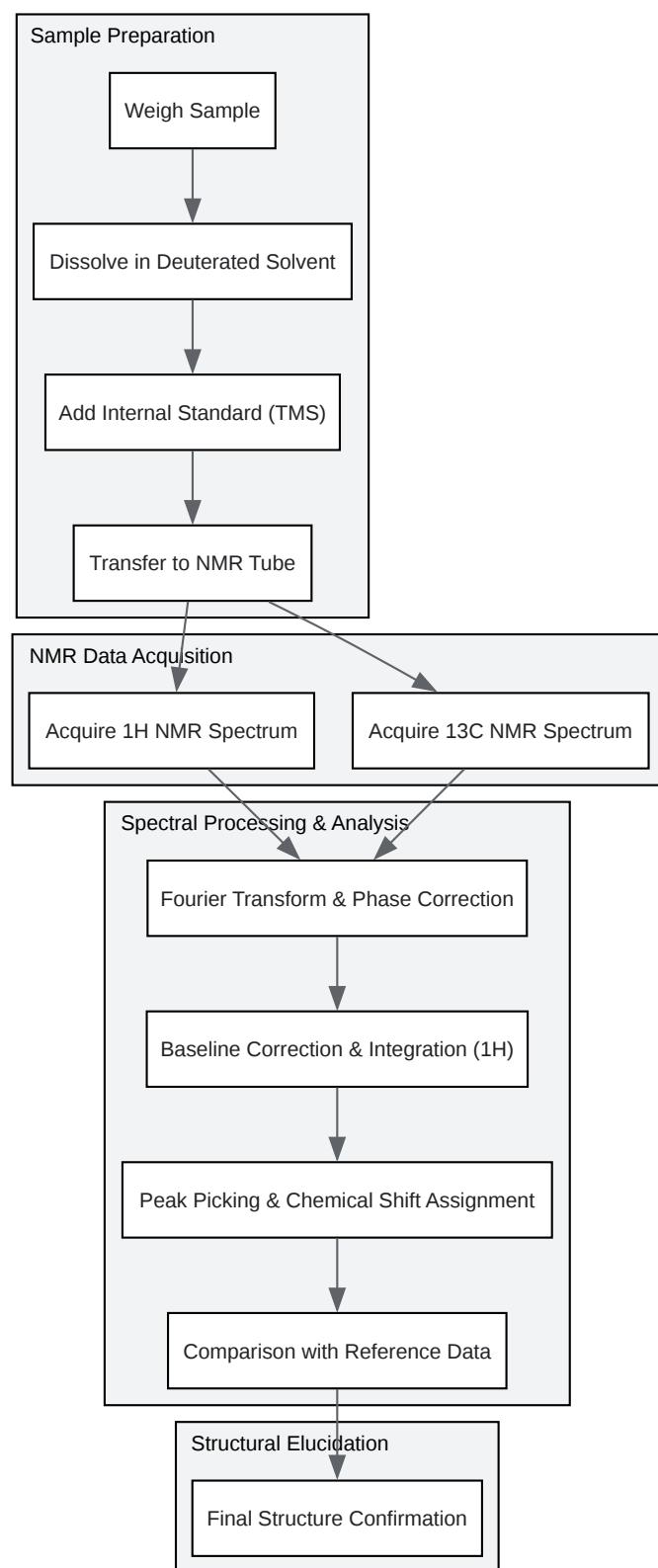
Carbon Assignment	Predicted $\delta$ (ppm)
Aromatic C-NH <sub>2</sub>	~148
Aromatic C-CH <sub>2</sub>	~140
Aromatic CH	113 - 130
-CH <sub>2</sub> -N (benzyl)	~58
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~47
-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>	~12

#### Comparative Analysis:

- Aromatic Carbons: The carbon attached to the amino group (C-NH<sub>2</sub>) is expected to be significantly deshielded, appearing around 148 ppm, similar to what is observed in other aromatic amines.[1][5] The other aromatic carbons will have chemical shifts influenced by the positions of the two activating groups.
- Benzylic Carbon: The benzylic carbon (-CH<sub>2</sub>-N) is predicted to resonate around 58 ppm. For comparison, the benzylic carbon in benzylamine appears at approximately 46 ppm.[6]
- Diethylamino Carbons: The carbons of the diethylamino group are expected at approximately 47 ppm for the methylene (-CH<sub>2</sub>-) and 12 ppm for the methyl (-CH<sub>3</sub>) carbons, consistent with the values for diethylamine.[4][7]

## NMR Data Analysis Workflow

The logical flow from sample preparation to the final structural elucidation based on NMR data is a critical process for researchers. The following diagram illustrates this workflow.



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Caption: Workflow for NMR data analysis.

This guide provides a foundational understanding of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characteristics of **(3-Aminobenzyl)diethylamine**, supported by comparative data from structurally related molecules. The provided experimental protocol and analysis workflow offer a systematic approach for researchers in the fields of chemistry and drug development to confidently identify and characterize this compound.

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